molecular formula C7H7ClN2O2 B180790 Ethyl 6-chloropyrazine-2-carboxylate CAS No. 161611-46-7

Ethyl 6-chloropyrazine-2-carboxylate

Cat. No.: B180790
CAS No.: 161611-46-7
M. Wt: 186.59 g/mol
InChI Key: BBIOIIDDANTAIE-UHFFFAOYSA-N
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Description

Ethyl 6-chloropyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a pyrazine derivative, which is a class of nitrogen-containing heterocyclic compounds. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 6-chloropyrazine-2-carboxylate can be synthesized through several methods. One common method involves the reaction of 6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-chloropyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-chloropyrazine-2-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl 6-chloropyrazine-2-carboxylate can be compared with other pyrazine derivatives such as:

  • Ethyl 6-methylpyrazine-2-carboxylate
  • Ethyl 6-bromopyrazine-2-carboxylate
  • Ethyl 6-fluoropyrazine-2-carboxylate

Uniqueness

The presence of a chlorine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic and research applications where chlorine substitution is advantageous .

Properties

IUPAC Name

ethyl 6-chloropyrazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-2-12-7(11)5-3-9-4-6(8)10-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBIOIIDDANTAIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=CC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597917
Record name Ethyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161611-46-7
Record name Ethyl 6-chloropyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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